molecular formula C16H18N4O B2410055 1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 895020-80-1

1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2410055
CAS No.: 895020-80-1
M. Wt: 282.347
InChI Key: NEULQBXRJZHXNL-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-4-8-19-10-17-15-13(16(19)21)9-18-20(15)14-7-5-6-11(2)12(14)3/h5-7,9-10H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEULQBXRJZHXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which is then cyclized with formamide to yield the desired pyrazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Biological Activity

1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine class, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and anti-inflammatory treatments.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N4OC_{15}H_{18}N_{4}O with a molecular weight of approximately 274.33 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is pivotal for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly through its inhibitory action on cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The compound has been shown to bind to the active site of CDK2, preventing the phosphorylation of target proteins essential for cell cycle progression. This action results in:

  • Cell Cycle Arrest: Inducing G1/S phase arrest.
  • Apoptosis: Triggering programmed cell death through various pathways.

In Vitro Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cells: The compound exhibited a notable decrease in cell viability and induced apoptosis.
  • IC50 Values: The compound's IC50 values ranged from 3 to 10 µM against different cancer targets, indicating potent activity compared to reference drugs .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Data Summary Table

Biological Activity Target IC50 (µM) Effect
AnticancerCDK23 - 10Induces apoptosis and cell cycle arrest
Anti-inflammatoryPro-inflammatory cytokinesN/AReduces inflammation

Recent Research Insights

  • A study published in October 2023 demonstrated that phenylpyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest, showed significant dual inhibition of EGFR and VEGFR2 pathways. This multitarget approach enhances their efficacy against tumors .
  • Another investigation into the molecular docking of this compound revealed strong interactions with key residues in target proteins, suggesting a robust binding affinity that may contribute to its biological effects .

Conclusion and Future Directions

The biological activity of this compound presents a compelling case for further research. Its dual action as both an anticancer agent and an anti-inflammatory compound positions it as a promising candidate for drug development. Future studies should focus on optimizing its structure for enhanced selectivity and potency while exploring combination therapies that could improve therapeutic outcomes in cancer treatment.

Q & A

Q. What are the standard synthetic routes for 1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

The compound is typically synthesized via cyclocondensation reactions involving pyrazole-4-carboxamide derivatives and aldehydes. For example:

  • Method C (referenced in multiple studies): Reacts 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with substituted aldehydes in the presence of catalysts like the acidic cesium salt of Preyssler nanoparticles, yielding pyrazolo[3,4-d]pyrimidinones with high purity (HPLC >95%) .
  • Substituent introduction : Propyl and dimethylphenyl groups are introduced via alkylation or Suzuki coupling, followed by purification using column chromatography .

Q. How is the compound characterized for purity and structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR spectra confirm substituent positions and regiochemistry. For example, methyl protons in the dimethylphenyl group appear as singlets at δ 2.25–2.30 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with typical [M+H]+^+ peaks around m/z 350–370 .
  • HPLC : Purity ≥95% is standard, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize substituents to enhance anticancer activity?

  • Structure-Activity Relationship (SAR) : Replace the propyl group with fluorobenzylthio or oxetan-3-yl substituents to improve binding to targets like ALDH1A enzymes. For instance, 6-((3-fluorobenzyl)thio) derivatives show enhanced inhibitory activity (IC50_{50} <1 µM) .
  • Rational design : Use X-ray crystallography (e.g., PDB ID: G1V) to identify key interactions with catalytic sites, guiding substitutions at the pyrimidinone core .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response profiling : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify biphasic effects or off-target interactions .
  • Mechanistic validation : Combine flow cytometry (cell cycle arrest in S-phase) and western blotting (p53 upregulation) to confirm apoptosis induction in glioma cells .

Q. What is the compound’s mechanism of action in cancer cells?

  • Antiproliferative effects : Inhibits DNA synthesis by arresting cells in the S-phase (e.g., 47.69% inhibition in U87 glioma cells at 10 µM) .
  • Enzyme inhibition : Targets aldehyde dehydrogenase 1A (ALDH1A) isoforms, disrupting retinoic acid metabolism and stemness in cancer stem cells .

Q. How does the compound interact with ALDH1A enzymes at the molecular level?

  • Binding mode : The pyrazolo[3,4-d]pyrimidinone core occupies the substrate-binding pocket, while the 3-fluorobenzylthio group forms hydrophobic interactions with Phe170 and Tyr121 residues (based on homology modeling) .
  • Kinetic studies : Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition against NAD+^+ or substrate analogs .

Q. What computational methods predict the compound’s selectivity for related enzymes?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against ALDH1A1, ALDH1A2, and ALDH1A3 isoforms .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify critical binding residues .

Q. How can researchers assess the compound’s selectivity against non-cancerous cells?

  • Toxicity assays : Compare IC50_{50} values in cancer (e.g., HCT-116, MCF-7) vs. normal (e.g., HEK293) cell lines. For example, a selectivity index (SI) >3 indicates favorable safety .
  • Transcriptomics : RNA-seq of treated normal cells identifies pathways (e.g., oxidative stress) affected at subtoxic doses .

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